![molecular formula C15H26Cl2N2OS B4168222 N-[4-(methylthio)benzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4168222.png)
N-[4-(methylthio)benzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride
Overview
Description
N-[4-(methylthio)benzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride, commonly known as NS-105, is a novel compound that has attracted attention in the scientific community due to its potential therapeutic properties. NS-105 is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Mechanism of Action
NS-105 acts as a selective antagonist of the N-[4-(methylthio)benzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride receptor, which is a ligand-gated ion channel that mediates the influx of calcium ions into neurons. The N-[4-(methylthio)benzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride receptor is involved in synaptic plasticity, learning, and memory processes, but overactivation of this receptor can lead to excitotoxicity and neuronal damage. NS-105 binds to the glycine-binding site of the N-[4-(methylthio)benzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride receptor and inhibits its activity, thereby reducing the influx of calcium ions and protecting neurons from damage.
Biochemical and Physiological Effects
NS-105 has been shown to modulate various biochemical and physiological processes in the brain. In animal studies, NS-105 has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. NS-105 has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in neuroinflammation and neurodegeneration.
Advantages and Limitations for Lab Experiments
NS-105 has several advantages for lab experiments, including its high selectivity and potency as an N-[4-(methylthio)benzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride receptor antagonist, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, NS-105 has some limitations, such as its relatively short half-life and the need for repeated dosing to maintain its therapeutic effects.
Future Directions
For NS-105 research include investigating its potential therapeutic applications in other neurological and psychiatric disorders, optimizing its pharmacokinetic properties, and developing novel formulations for sustained release and targeted delivery. Additionally, the development of more selective and potent N-[4-(methylthio)benzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride receptor antagonists may lead to the discovery of new drugs for the treatment of brain disorders.
Scientific Research Applications
NS-105 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In preclinical studies, NS-105 has shown to improve cognitive function and memory in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. NS-105 has also been investigated for its neuroprotective effects against excitotoxicity and oxidative stress.
properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2OS.2ClH/c1-19-15-5-3-14(4-6-15)13-16-7-2-8-17-9-11-18-12-10-17;;/h3-6,16H,2,7-13H2,1H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIPFLAYPGUTSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNCCCN2CCOCC2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.